molecular formula C20H17ClN2O4 B2797425 (E)-3-(2-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acrylamide CAS No. 2035007-71-5

(E)-3-(2-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acrylamide

Cat. No.: B2797425
CAS No.: 2035007-71-5
M. Wt: 384.82
InChI Key: DVVROUSIWHJINR-ZHACJKMWSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acrylamide is a useful research compound. Its molecular formula is C20H17ClN2O4 and its molecular weight is 384.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Molecular Docking Studies The compound and its derivatives have been explored in the context of synthetic methods and molecular docking studies. For instance, the synthesis of novel pyrimidiopyrazole derivatives involving the reaction of related acrylamides under microwave irradiation has been reported. These compounds demonstrated notable in vitro antitumor activity against the HepG2 cell line. Molecular docking studies further examined the interaction of these compounds with specific synthase complexes, providing insights into their potential mechanisms of action (Fahim, Elshikh, & Darwish, 2019). Similarly, the synthesis of monomeric sulfur-containing acrylamide derivatives from 3-thiazolines and their potential to influence the properties of polymers due to the presence of heteroatoms like N, S, or O has been discussed. These compounds are noted for their potential to alter the chemical and physical behavior of synthetic materials and to open new avenues for applications (Martens, Kramer, Gertje, & Schütte, 1993).

Sorption Properties and Polymer Applications Research has also focused on the sorption properties of polymers with molecular imprints of chlorophenyl derivatives and the influence of acrylamide as a functional monomer. These studies are crucial for understanding the interaction between these polymers and various substances, potentially leading to applications in areas like material science and environmental remediation (Popov, Dmitrienko, Chumichkina, & Zolotov, 2009). Additionally, the synthesis and characterization of UV cross-linkable polymers based on triazine and their potential in photolithography have been explored. The properties of these polymers, such as thermal stability and molecular weights, have been determined, revealing their suitability for specific industrial applications (Suresh, Vakees, Uma, Selvaraj, & Karthikeyan, 2016).

Pharmacological Applications and Molecular Studies The compound's derivatives have been investigated for their KCNQ2 opener activity, showing potential in reducing neuronal hyperexcitability, a property relevant to various neurological disorders. The synthesis and activity of these acrylamides, particularly in electrophysiology studies, have been a subject of significant interest (Wu et al., 2004). Furthermore, the synthesis and herbicidal activity of cyanoacrylates containing a chlorothiazolyl group have been studied, indicating their potential as a novel class of herbicides with comparable activities to existing analogues (Wang, Li, Li, & Huang, 2004).

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c21-16-9-5-4-6-14(16)10-11-18(24)22-17(15-7-2-1-3-8-15)12-23-19(25)13-27-20(23)26/h1-11,17H,12-13H2,(H,22,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVROUSIWHJINR-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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